molecular formula C20H26N4O2S B11156464 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

Cat. No.: B11156464
M. Wt: 386.5 g/mol
InChI Key: AKESKNDZNOEFLE-UHFFFAOYSA-N
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Description

1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a thiadiazole ring, and a phenylpropyl group. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves multiple steps. One common method includes the combination of succinic anhydride and imines through the Castagnoli–Cushman reaction, followed by directed palladium-catalyzed C(sp3)–H functionalization . This approach takes advantage of the developing carboxylic group, which is properly derivatized with 8-aminoquinoline as a directing group. Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide involves its interaction with specific molecular targets. For example, it has been found to inhibit the BACE-1 enzyme by interacting with the S2’ subsite . This inhibition can potentially reduce the production of amyloid-beta peptides, which are implicated in Alzheimer’s disease.

Comparison with Similar Compounds

Similar compounds include other pyrrolidine derivatives and thiadiazole-containing molecules. For instance:

Properties

Molecular Formula

C20H26N4O2S

Molecular Weight

386.5 g/mol

IUPAC Name

1-butyl-5-oxo-N-[5-(2-phenylpropyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-3-carboxamide

InChI

InChI=1S/C20H26N4O2S/c1-3-4-10-24-13-16(12-18(24)25)19(26)21-20-23-22-17(27-20)11-14(2)15-8-6-5-7-9-15/h5-9,14,16H,3-4,10-13H2,1-2H3,(H,21,23,26)

InChI Key

AKESKNDZNOEFLE-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CC(CC1=O)C(=O)NC2=NN=C(S2)CC(C)C3=CC=CC=C3

Origin of Product

United States

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